2-Ethoxy-4-iodo-3,5-dimethylpyridine
Description
2-Ethoxy-4-iodo-3,5-dimethylpyridine is a halogenated pyridine derivative featuring a substituted aromatic ring with distinct functional groups:
- Ethoxy group at position 2 (electron-donating via resonance).
- Iodo group at position 4 (electron-withdrawing due to high electronegativity).
- Methyl groups at positions 3 and 5 (steric bulk and inductive electron donation).
The iodo substituent may confer unique reactivity in cross-coupling reactions or serve as a radiolabeling site in medicinal chemistry.
Properties
Molecular Formula |
C9H12INO |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-ethoxy-4-iodo-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H12INO/c1-4-12-9-7(3)8(10)6(2)5-11-9/h5H,4H2,1-3H3 |
InChI Key |
AAHNQMFLEQVCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1C)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Steric and Electronic Effects
- For example, 4-chloro-3,5-dimethylpyridine showed reduced yields in C-N coupling due to steric clashes during oxidative addition . The 4-iodo group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy or fluoro), which may limit accessibility in binding pockets or catalytic sites.
Electronic Effects :
- The ethoxy group (position 2) donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, iodo (position 4) withdraws electron density, creating a polarized ring system.
- In Hsp90 inhibitors like BIIB021, the 4-methoxy group participates in hydrophobic interactions, while EC144’s conserved 4-methoxy-3,5-dimethylpyridine moiety enhances potency by 20-fold compared to BIIB021 .
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